(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol
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Overview
Description
(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol is an organic compound characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored for the efficient synthesis of fluorinated compounds, including (2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of (2-Bromo-3-(difluoromethyl)-4-fluorophenyl)ketone.
Reduction: Formation of (2-Hydroxy-3-(difluoromethyl)-4-fluorophenyl)methane.
Substitution: Formation of (2-Amino-3-(difluoromethyl)-4-fluorophenyl)methanol or (2-Thio-3-(difluoromethyl)-4-fluorophenyl)methanol.
Scientific Research Applications
(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluorophenyl)methanol: Lacks the difluoromethyl group, resulting in different chemical properties.
2-Bromo-3-(difluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.
2-Bromo-3,4-difluorophenyl)methanol: Contains an additional fluorine atom, which may alter its chemical behavior.
Uniqueness
(2-Bromo-3-(difluoromethyl)-4-fluorophenyl)methanol is unique due to the presence of both bromine and difluoromethyl groups on the same phenyl ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable intermediate in the synthesis of various fluorinated compounds and potential bioactive molecules .
Properties
Molecular Formula |
C8H6BrF3O |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
[2-bromo-3-(difluoromethyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H6BrF3O/c9-7-4(3-13)1-2-5(10)6(7)8(11)12/h1-2,8,13H,3H2 |
InChI Key |
LWEOEHZYFANAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)C(F)F)F |
Origin of Product |
United States |
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